Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- is a chemical compound with the molecular formula C18H32O2Si and a molecular weight of 308.5 g/mol . This compound is part of the silane family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- typically involves the reaction of appropriate silane precursors with organic compounds under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:
Selection of Precursors: Choosing suitable silane and organic precursors.
Reaction Conditions: Conducting the reaction under controlled temperature and pressure to ensure the desired product formation.
Purification: Using techniques such as distillation or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistency and efficiency. The process typically includes:
Bulk Synthesis: Using large reactors to mix and react the precursors.
Continuous Monitoring: Employing sensors and control systems to monitor reaction conditions.
Automated Purification: Utilizing automated systems for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form silanol or siloxane derivatives.
Reduction: Reacting with reducing agents to modify the organic moiety.
Substitution: Undergoing nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various substituted silanes .
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and surface modification.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical implants and coatings.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- exerts its effects involves its ability to form strong bonds with various substrates. This compound can interact with molecular targets through:
Covalent Bonding: Forming stable covalent bonds with organic and inorganic substrates.
Surface Modification: Altering the surface properties of materials to enhance their functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, trimethylsilyl: Known for its use in surface modification and as a protecting group in organic synthesis.
Silane, triethoxysilyl: Commonly used in the production of silane coupling agents and adhesives.
Silane, phenyltrimethoxysilyl: Utilized in the creation of advanced coatings and materials.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- stands out due to its unique combination of organic and silane functionalities, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable bonds with different substrates makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
220061-39-2 |
---|---|
Molekularformel |
C18H32O2Si |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(5-phenylmethoxypentoxy)silane |
InChI |
InChI=1S/C18H32O2Si/c1-18(2,3)21(4,5)20-15-11-7-10-14-19-16-17-12-8-6-9-13-17/h6,8-9,12-13H,7,10-11,14-16H2,1-5H3 |
InChI-Schlüssel |
FFCMMRSCEIBHAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.